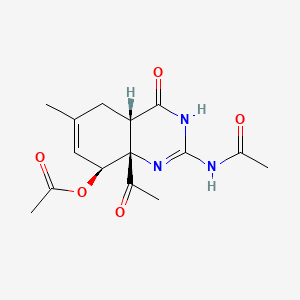
Acetamide, N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinazolinone structure, followed by the introduction of acetamido and acetyl groups. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies related to enzyme inhibition or protein binding. Its structure allows it to interact with various biological molecules, making it a valuable tool for biochemical research.
Medicine
In medicine, (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for a wide range of industrial applications.
Wirkmechanismus
The mechanism of action of (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate include other hexahydroquinazolinone derivatives. These compounds share a similar core structure but differ in the functional groups attached.
Uniqueness
What sets (4AS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-1,4,4a,5,8,8a-hexahydroquinazolin-8-yl acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
86970-99-2 |
|---|---|
Molekularformel |
C15H19N3O5 |
Molekulargewicht |
321.33 g/mol |
IUPAC-Name |
[(4aS,8S,8aS)-2-acetamido-8a-acetyl-6-methyl-4-oxo-3,4a,5,8-tetrahydroquinazolin-8-yl] acetate |
InChI |
InChI=1S/C15H19N3O5/c1-7-5-11-13(22)17-14(16-9(3)20)18-15(11,8(2)19)12(6-7)23-10(4)21/h6,11-12H,5H2,1-4H3,(H2,16,17,18,20,22)/t11-,12+,15+/m1/s1 |
InChI-Schlüssel |
QFLNFLJYEDWRAV-XUJVJEKNSA-N |
Isomerische SMILES |
CC1=C[C@@H]([C@@]2([C@H](C1)C(=O)NC(=N2)NC(=O)C)C(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=CC(C2(C(C1)C(=O)NC(=N2)NC(=O)C)C(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


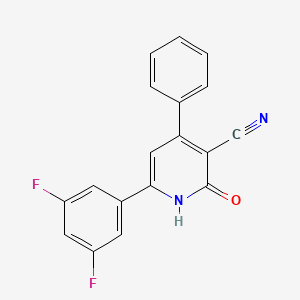
![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)
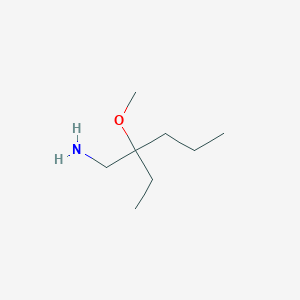
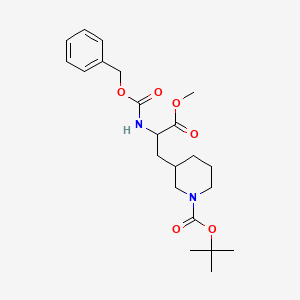


![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
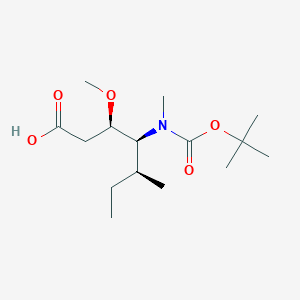
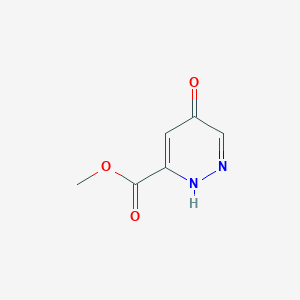
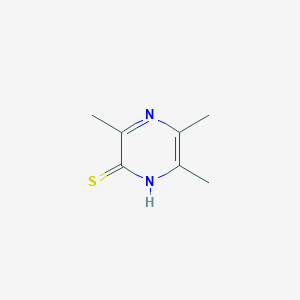
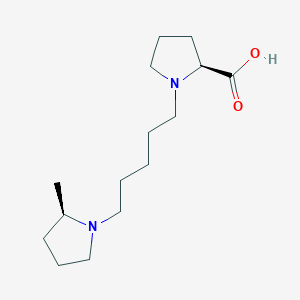
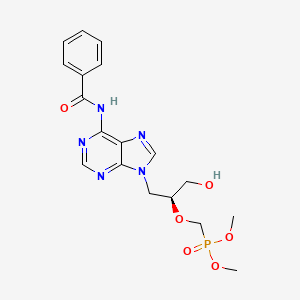
![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
